molecular formula C12H12N2O B3163566 5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 884635-91-0

5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No. B3163566
M. Wt: 200.24 g/mol
InChI Key: PQEMFVCLWJGZLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole (CPMPO) is an organic compound belonging to the class of oxadiazoles. It is a five-membered heterocyclic compound containing a nitrogen atom and a sulfur atom in its ring structure. CPMPO is a versatile compound which has been widely studied for its various applications in scientific research. It has been used to synthesize a variety of compounds, as a catalyst for various reactions, and as a reagent for various biochemical and physiological studies.

Scientific Research Applications

5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole has been used for a variety of scientific research applications. It has been used as a catalyst for various reactions, such as the synthesis of 1,2,4-triazoles and 1,3,5-triazines. It has also been used as a reagent for various biochemical and physiological studies. For example, it has been used to study the effects of various drugs on the nervous system, as well as to study the effects of various hormones on the body. In addition, 5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole has been used to study the effects of various compounds on the immune system, as well as to study the effects of various compounds on cancer cells.

Mechanism Of Action

The mechanism of action of 5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that 5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole reacts with the active site of enzymes, which then triggers a cascade of biochemical reactions that lead to the desired effect. 5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole is also believed to be able to interact with other molecules, such as proteins and nucleic acids, which may further influence the biochemical reactions that take place.

Biochemical And Physiological Effects

5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory and analgesic effects, as well as to have anti-tumor effects. In addition, 5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole has been shown to have antioxidant and anti-oxidant properties, as well as to have anti-bacterial and anti-viral properties. Finally, 5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole has been shown to have anti-fungal properties.

Advantages And Limitations For Lab Experiments

5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole has several advantages and limitations for lab experiments. One of the main advantages is that it is a relatively stable compound and can be stored for long periods of time without significant degradation. In addition, 5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole is relatively easy to synthesize and can be used in a variety of reactions. However, one of the main limitations of 5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole is that it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for 5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole. One potential direction is to further explore its potential as a catalyst for various reactions. In addition, further research could be conducted to explore its potential as a reagent for various biochemical and physiological studies. Finally, further research could be conducted to explore its potential as an anti-tumor agent or as an anti-inflammatory agent.

properties

IUPAC Name

5-cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-2-4-9(5-3-8)11-13-12(15-14-11)10-6-7-10/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEMFVCLWJGZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Baykov, T Sharonova, A Shetnev, S Rozhkov… - Tetrahedron, 2017 - Elsevier
The first one-pot room-temperature protocol for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles via the condensation between amidoximes and carboxylic acid esters in superbase …
Number of citations: 86 www.sciencedirect.com

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